![molecular formula C9H7ClN2O2 B15206831 6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)
6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Its structure includes a chlorine substituent at position 6, a methyl group at position 5, and a carboxylic acid moiety at position 2 (Figure 1).
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) |
InChI Key |
HTTJCDGXOBOQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with chloroacetyl chloride, followed by cyclization and subsequent chlorination . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The use of microreactor technology has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 6-Chloro Position
The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions. The electron-withdrawing effects of the carboxylic acid and chlorine activate the ring for nucleophilic attack, particularly at positions ortho and para to the chlorine .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Methoxylation | NaOCH₃, DMF, 80°C | 6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Amination | NH₃ (g), CuI, 120°C | 6-Amino-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Thiolation | NaSH, EtOH, reflux | 6-Mercapto-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Deprotonation of the nucleophile (e.g., methoxide) generates a strong base.
-
Attack at the electron-deficient C6 position, facilitated by the electron-withdrawing groups, displaces chloride .
Functionalization of the Carboxylic Acid Group
The carboxylic acid at position 2 participates in esterification, amidation, and decarboxylation reactions. Its strong acidity (pKa ≈ −4.69 ) allows deprotonation under mild conditions.
Esterification
Reagent | Conditions | Product |
---|---|---|
CH₃OH, H₂SO₄ | Reflux, 4 hours | Methyl 6-chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
(COCl)₂, DMF catalyst | RT, 1 hour | Acid chloride intermediate |
Amidation
Reagent | Conditions | Product |
---|---|---|
SOCl₂, NH₃ | Reflux, 2 hours | 6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxamide |
EDC, HOBt, DIPEA | DCM, RT, 12 hours | Peptide-coupled derivatives |
Key Application : Amidation products show enhanced bioavailability and are explored as kinase inhibitors .
Decarboxylation Reactions
Decarboxylation occurs under thermal or basic conditions, yielding imidazo[1,2-a]pyridine derivatives:
Conditions | Product | Yield |
---|---|---|
CuO, Quinoline, 200°C | 6-Chloro-5-methylimidazo[1,2-a]pyridine | 78% |
NaOH, H₂O, 120°C | 5-Methylimidazo[1,2-a]pyridine | 65% |
Mechanism : The reaction proceeds via a six-membered transition state, where the carboxylic acid loses CO₂ to form a stabilized carbanion intermediate .
Metal-Catalyzed Cross-Coupling Reactions
The chlorine and carboxylic acid groups enable cross-coupling reactions for structural diversification:
Suzuki-Miyaura Coupling
Reagent | Conditions | Product |
---|---|---|
Pd(PPh₃)₄, ArB(OH)₂ | DMF, K₂CO₃, 80°C | 6-Aryl-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Ullmann-Type Coupling
Reagent | Conditions | Product |
---|---|---|
CuI, 1,10-Phenanthroline | DMSO, 130°C | 6-(Aryloxy)-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Applications : These reactions introduce aryl or heteroaryl groups for modulating biological activity .
Biological Relevance of Reaction Products
Derivatives synthesized via the above reactions exhibit pharmacological potential:
Scientific Research Applications
Scientific Research Applications
- Chemistry This compound is used as a building block for synthesizing more complex heterocyclic compounds.
- Biology It is investigated for its antimicrobial and antiviral properties.
- Medicine It is explored as a potential lead compound for developing new drugs targeting tuberculosis and other infectious diseases.
- Industry It is utilized in developing new materials with specific electronic properties.
6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid has garnered attention in medicinal chemistry because of its potential biological activities, particularly its antimicrobial and anti-tuberculosis properties.
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity, and modifications at various positions on the imidazo[1,2-a]pyridine ring significantly affect its potency against TB. For instance:
- Substitution with a chloro group at the 6-position reduces activity.
- Retaining a methyl or small group at the 2-position is essential for maintaining activity against TB.
Case Studies
Study 1: Anti-Tuberculosis Activity
In a study evaluating various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis strains, compounds derived from this compound demonstrated promising results.
Compound ID | MIC (μM) | Comments |
---|---|---|
Compound 15 | 0.05 | More active than isoniazid |
Compound 16 | 0.10 | Comparable to standard treatments |
Compound 17 | >160 | No significant activity |
These findings suggest that modifications to the base structure can significantly enhance or diminish biological activity.
Study 2: Pharmacokinetic Properties
Another critical aspect of evaluating the biological activity of this compound involves its pharmacokinetic properties. A study reported the following data for compound 16:
Pharmacokinetic Parameter | Value |
---|---|
Plasma Protein Binding (%) | 99.89% (human) |
CYP Inhibition (% at 10 μM) | CYP1A2: 26.3% |
hERG IC50 (μM) | >10 |
% Remaining in Hepatocytes | 0.19% (human) |
These parameters indicate that while the compound has high plasma protein binding, it also shows some potential for drug-drug interactions via CYP enzyme inhibition.
Chemical Reactions
This compound undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
- Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
- Substitution: Reacts with sodium methoxide or other nucleophiles in an aprotic solvent.
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities.
Other Imidazo[1,2-a]pyridine Derivatives
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity . The compound can interfere with the normal functioning of bacterial enzymes, thereby exhibiting antimicrobial effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound can disrupt key metabolic processes in microorganisms .
Comparison with Similar Compounds
6-(Pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylic Acid (Compound 11)
- Substituents : Pyrid-2-yl group at position 6, carboxylic acid at position 2.
- This modification likely enhances solubility in polar solvents compared to the chloro-methyl analog .
- Pharmacological Relevance : Compound 11 was evaluated for its ADME (Absorption, Distribution, Metabolism, Excretion) profile, showing moderate metabolic stability in liver microsomes, though specific data for the target compound are unavailable .
6-Chloro-2-methylimidazo[1,2-a]pyridine
3-Nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine
- Substituents : Nitro group at position 3, phenylthio groups at positions 2 and 6.
- The phenylthio substituents enhance lipophilicity, contrasting with the hydrophilic carboxylic acid in the target compound .
- Synthesis : Synthesized via nitration of a chloromethyl intermediate, highlighting the versatility of imidazo[1,2-a]pyridine functionalization .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Pyrimidine ring with chlorine, methyl, and carboxylic acid groups.
- Key Differences : The pyrimidine core (vs. imidazo[1,2-a]pyridine) alters aromaticity and electronic distribution. The carboxylic acid at position 4 may exhibit different hydrogen-bonding capabilities compared to position 2 in the target compound .
Research Findings and Implications
- Solubility and Bioavailability: The carboxylic acid group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., methyl or phenylthio groups) .
- Metabolic Stability : Nitro-containing analogs may face faster hepatic clearance due to nitro-reductase activity, whereas the target compound’s chloro and methyl groups could enhance stability .
- Structural Flexibility : The imidazo[1,2-a]pyridine core allows diverse functionalization, as demonstrated by the synthesis of nitro and pyridyl derivatives .
Biological Activity
6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-tuberculosis properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Basic Information
Property | Value |
---|---|
Molecular Formula | C9H7ClN2O2 |
Molecular Weight | 210.62 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C9H7ClN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) |
Canonical SMILES | CC1=C(C=CC2=NC(=CN12)C(=O)O)Cl |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated various derivatives of imidazo[1,2-a]pyridine for their anti-tuberculosis (anti-TB) properties. The results showed that certain derivatives of this compound had comparable minimum inhibitory concentrations (MICs) to established TB treatments like isoniazid .
The mechanism of action for this compound involves inhibition of specific molecular targets within Mycobacterium tuberculosis. Notably, it has been identified as a QcrB inhibitor, which is crucial for the bacterium's electron transport chain and ATP synthesis. This inhibition disrupts cellular respiration in the bacteria, leading to its death .
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Modifications at various positions on the imidazo[1,2-a]pyridine ring significantly affect its potency against TB. For instance:
- Position 6 : Substitution with a chloro group reduces activity.
- Position 2 : Retaining a methyl or small group is essential for maintaining activity against TB .
Study 1: Anti-Tuberculosis Activity
In a recent study evaluating various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis strains, compounds derived from this compound demonstrated promising results:
Compound ID | MIC (μM) | Comments |
---|---|---|
Compound 15 | 0.05 | More active than isoniazid |
Compound 16 | 0.10 | Comparable to standard treatments |
Compound 17 | >160 | No significant activity |
These findings suggest that modifications to the base structure can enhance or diminish biological activity significantly.
Study 2: Pharmacokinetic Properties
Another critical aspect of evaluating the biological activity of this compound involves its pharmacokinetic properties. A study reported the following data for compound 16:
Pharmacokinetic Parameter | Value |
---|---|
Plasma Protein Binding (%) | 99.89% (human) |
CYP Inhibition (% at 10 μM) | CYP1A2: 26.3% |
hERG IC50 (μM) | >10 |
% Remaining in Hepatocytes | 0.19% (human) |
These parameters indicate that while the compound has high plasma protein binding, it also shows some potential for drug-drug interactions via CYP enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, ethyl ester derivatives (e.g., 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester) are common intermediates, synthesized using nucleophiles like amines or alkoxides under reflux conditions . Subsequent hydrolysis with aqueous NaOH or HCl yields the carboxylic acid form. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the final product.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- HPLC-MS : To confirm purity and molecular weight (using C18 columns, acetonitrile/water mobile phase).
- NMR Spectroscopy : H and C NMR for structural elucidation (DMSO-d6 as solvent, referencing δ 2.50 ppm for H).
- FT-IR : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Q. How does the compound’s solubility influence experimental design?
- Methodological Answer : The compound’s solubility in DMSO (1.6 µg/mL at pH 7.4) suggests it requires polar aprotic solvents for in vitro assays. For biological studies, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data between structurally similar imidazopyridines?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., high vs. moderate activity in analogs) may arise from substituent positioning. To resolve this:
- Perform comparative SAR studies : Test derivatives with halogen or methyl groups at positions 5 and 6.
- Use enzyme inhibition assays (e.g., kinase profiling) to identify specific targets, as activity may depend on mechanisms like ATP mimicry vs. DNA intercalation .
Q. How do environmental factors (e.g., pH) affect the compound’s stability and efficacy as a fluorescent probe?
- Methodological Answer : Adjust buffer systems (pH 6–8) to maintain stability. For fluorescence studies:
- Use phosphate buffers (pH 7.4) for physiological relevance.
- Monitor degradation via UV-Vis spectroscopy (λmax ~300 nm) under varying pH conditions .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to simulate binding.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on key residues (e.g., ATP-binding pocket) identified in similar imidazopyridines .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.